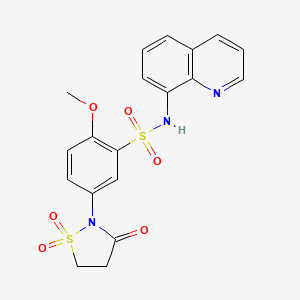

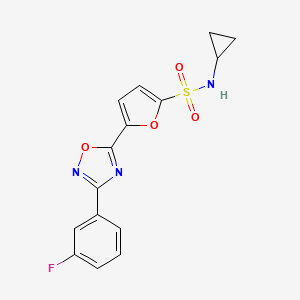

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide” is a compound that contains a 1,2,3-triazole moiety. The 1,2,3-triazole moiety is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This moiety is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material . This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide:

Antimicrobial Agents

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide exhibits significant antimicrobial properties. The presence of the 1,2,3-triazole ring enhances its ability to interact with microbial enzymes and proteins, disrupting their function. This compound has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Research

This compound has been investigated for its potential anticancer properties. The triazole and thiophene moieties are known to interfere with cancer cell proliferation and induce apoptosis. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antiviral Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has shown potential as an antiviral agent. The triazole ring can inhibit viral replication by targeting viral enzymes. Research has indicated its effectiveness against viruses such as influenza and herpes simplex virus, highlighting its potential in antiviral drug development .

Material Science

Beyond biological applications, this compound has potential in material science. The unique electronic properties of the triazole and thiophene rings make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its properties for these applications.

IntechOpen Springer RSC : IntechOpen : Springer : RSC : IntechOpen : Springer

作用機序

将来の方向性

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The ever-increasing incidence of microbial resistant resulted in a perilous need for the development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively . Consequently, the scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .

特性

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCNKZWRBXDCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2662375.png)

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)

![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)